molecular formula C7H10O3 B1294483 Triacetylmethane CAS No. 815-68-9

Triacetylmethane

Cat. No. B1294483
CAS RN: 815-68-9
M. Wt: 142.15 g/mol
InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
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Description

Triacetylmethane (TAM) is an organic compound with a chemical formula of C6H10O3 and is also known as triacetic acid methyl ester. It is a colorless, slightly viscous liquid with a sweet smell and a boiling point of 194-195 °C. TAM is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a solubilizer and plasticizer in the production of polymers and as a catalyst in the synthesis of polyesters and polyamides.

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

Triacetylmethane reacts with amidinohydrazines in acidic mediums to produce 4-acetyl-3,5-dimethylpyrazole amidinohydrazone derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals and agrochemicals (Takagi, Bajnati, & Hubert-Habart, 1990).

2. Glycerol Esterification

This compound, or triacetin, is a product of glycerol esterification and can be used as an additive in liquid fuels to reduce knocking in engines. This application stems from its properties as an octane booster, derived from renewable and environmentally friendly materials (Setyaningsih, Siddiq, & Pramezy, 2018).

3. Peptide Synthesis

In the field of peptide synthesis, this compound derivatives like triethylsilane have been used as carbocation scavengers. This application enhances yields and selectivity in the synthesis of protected amino acids and peptides (Mehta, Jaouhari, Benson, & Douglas, 1992).

Safety and Hazards

Triacetylmethane is labeled with the signal word “Warning” under GHS labeling . It has hazard statement H319, which indicates that it causes serious eye irritation .

Mechanism of Action

Target of Action

Triacetylmethane is an organic compound with the formula HC(C(O)CH3)3 . It readily forms an enolate , which is a negatively charged species formed by the deprotonation of a hydrogen atom on a carbon atom . The enolate of this compound can form a variety of metal complexes related to the metal acetylacetonates . Therefore, the primary targets of this compound are likely these metal ions in biological systems.

Mode of Action

This compound interacts with its targets (metal ions) through the formation of an enolate . This interaction changes the chemical environment of the metal ions, potentially altering their reactivity and interactions with other molecules in the system.

Pharmacokinetics

Its solubility in organic solvents and alkaline water suggests that it may be readily absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins, which are currently unknown.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its solubility in alkaline water suggests that pH may influence its action. Additionally, the presence and concentration of metal ions in the environment would directly impact its ability to form complexes and exert its effects.

Biochemical Analysis

Biochemical Properties

Triacetylmethane plays a significant role in biochemical reactions due to its ability to form enolates. These enolates can interact with metal ions, forming stable metal complexes. The compound interacts with enzymes such as dehydrogenases and oxidoreductases, which are involved in various metabolic pathways. The nature of these interactions often involves the coordination of the enolate form of this compound with the active sites of these enzymes, facilitating or inhibiting their catalytic activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. This modulation can affect cellular functions such as proliferation, differentiation, and apoptosis. This compound’s impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of specific metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The enolate form of this compound can bind to metal ions and enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to form stable metal complexes also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for these processes. The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. Enzymes such as dehydrogenases and oxidoreductases play a crucial role in the metabolism of this compound, facilitating its conversion into other biochemical intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and overall impact on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound within the cell can affect its activity and function, contributing to its overall impact on cellular processes .

properties

IUPAC Name

3-acetylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFRUHVDNDVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231145
Record name Methine triacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

815-68-9
Record name 3-Acetyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methine triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methine triacetate
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Synthesis routes and methods

Procedure details

Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g. (0.1 mole) of the thallous salt of acetylacetone in 150 ml. of dry tetrahydrofuran, under nitrogen, at a rate of 3.0 cc./minute for a total of 30 minutes. After filtration through Celite, the solution is concentrated and the residue distilled to give 13.5 g. (96%), b.p. 90°-95°/1.0 mm.
[Compound]
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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